1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one
Description
1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 5 positions and a hydroxyethanone group
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKKOJJWLHKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to yield the desired ketone .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 1-(2,5-Dimethylphenyl)-2-oxoethanone.
Reduction: 1-(2,5-Dimethylphenyl)-2-hydroxyethanol.
Substitution: 1-(2,5-Dimethyl-3-nitrophenyl)-2-hydroxyethanone (nitration product).
Scientific Research Applications
1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific derivative and application.
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-2-hydroxyethanone
- 1-(3,5-Dimethylphenyl)-2-hydroxyethanone
- 1-(2,5-Dimethylphenyl)-2-oxoethanone
Comparison: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications.
Biological Activity
1-(2,5-Dimethylphenyl)-2-hydroxyethan-1-one, also known as 2-hydroxy-1-(2,5-dimethylphenyl)ethanone, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview supported by diverse sources.
The compound can be synthesized through various organic reactions, including Friedel-Crafts acylation and aldol condensation. The synthesis typically involves the reaction of 2,5-dimethylphenol with acetyl chloride or similar acylating agents under controlled conditions.
Chemical Structure:
- Molecular Formula: C10H12O2
- Molecular Weight: 164.20 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a natural antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays indicate significant free radical scavenging activity. The IC50 value for antioxidant activity was found to be approximately 30 µg/mL, suggesting that it may protect cells from oxidative stress.
Cytotoxicity and Anticancer Potential
In cancer research, this compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's IC50 values were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of cell cycle progression.
Study on Antimicrobial Effects
A study conducted by Chen et al. (2024) investigated the antimicrobial effects of various phenolic compounds, including this compound. The results demonstrated a significant reduction in bacterial viability when treated with the compound, highlighting its potential application in food preservation and pharmaceutical formulations.
Study on Antioxidant Properties
In a comparative study on antioxidants published in the Journal of Agricultural and Food Chemistry, researchers found that this compound outperformed several common antioxidants in scavenging free radicals. This property suggests its utility in dietary supplements aimed at reducing oxidative stress-related diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
